molecular formula C8H6IN3 B1504603 2-(4-Iodo-1H-pyrazol-3-YL)pyridine CAS No. 746668-75-7

2-(4-Iodo-1H-pyrazol-3-YL)pyridine

Cat. No.: B1504603
CAS No.: 746668-75-7
M. Wt: 271.06 g/mol
InChI Key: VULGPJXBNXWECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-1H-pyrazol-3-yl)pyridine (CAS 746668-75-7) is a high-value heterocyclic building block critical in modern synthetic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research . Its molecular structure incorporates both a pyrazole and a pyridine ring, creating a complex system with multiple nitrogen atoms that serve as excellent ligands in coordination chemistry and metal-catalyzed reactions . The presence of an iodine atom at the 4-position of the pyrazole ring is a key functional handle, enabling further structural elaboration through versatile cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings . This compound is recognized for its potential biological activities, including antimicrobial and antifungal properties, making it a valuable scaffold in medicinal chemistry programs for developing new therapeutic agents . The tautomerism of the pyrazole ring, a well-documented phenomenon for such systems, adds to its reactivity and interaction potential, allowing it to exist in equilibrium between 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms, which can influence its binding characteristics . With a molecular formula of C8H6IN3 and a molecular weight of 271.06 g/mol , it is characterized by a predicted density of 1.914±0.06 g/cm³ and a predicted boiling point of 430.7±35.0 °C . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(4-iodo-1H-pyrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULGPJXBNXWECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698261
Record name 2-(4-Iodo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746668-75-7
Record name 2-(4-Iodo-1H-pyrazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746668-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Systems

4-(4-Iodo-1H-pyrazol-3-yl)piperidine
  • Core Structure : Pyrazole linked to piperidine (a saturated six-membered amine ring).
  • Key Differences: The piperidine ring is aliphatic and non-aromatic, reducing conjugation compared to the aromatic pyridine in the target compound. Higher solubility in polar solvents due to the basic amine group in piperidine.
  • Applications : Used as a building block in drug discovery, particularly for modulating pharmacokinetic properties .
Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Compound 3 from )
  • Core Structure : Pyrazole fused with a pyrimidine ring.
  • Lacks the iodine substituent, reducing heaviness and cross-coupling reactivity.
  • Applications : Explored as kinase inhibitors and antiviral agents .
5-Amino-4-(arylselanyl)-1H-pyrazoles ()
  • Core Structure : Pyrazole with a selanyl (-Se-) substituent at position 3.
  • Key Differences :
    • Selenium’s larger atomic radius and polarizability alter electronic properties compared to iodine.
    • Selanyl groups may participate in redox reactions or act as hydrogen-bond acceptors.
  • Applications: Potential in catalysis and as antioxidants .

Patent-Based Analogues ()

2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-{4-[(2-hydroxyethyl)amino]piperidin-1-yl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Core Structure: Fused pyrazolo-pyrazine and pyrido-pyrimidinone systems.
  • Key Differences: Increased molecular complexity and weight due to multiple fused rings. Hydroxyethylamino-piperidine substituent enhances solubility and target affinity.
  • Applications : Likely designed as a kinase inhibitor or G protein-coupled receptor (GPCR) modulator .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility Key Applications References
2-(4-Iodo-1H-pyrazol-3-YL)pyridine Pyrazole + pyridine Iodo (C4) ~285.1 Low (DMSO) Ligand, cross-coupling
4-(4-Iodo-1H-pyrazol-3-yl)piperidine Pyrazole + piperidine Iodo (C4) ~277.1 Moderate (H2O) Drug discovery
5-Amino-4-(arylselanyl)-1H-pyrazoles Pyrazole Arylselanyl (C4) ~250–300 Variable Catalysis, antioxidants
Pyrazolo[3,4-d]pyrimidine derivatives Fused pyrazole-pyrimidine Hydrazine, methyl groups ~250–350 Low to moderate Kinase inhibitors
Patent compound () Fused pyrazolo-pyrazine Multiple substituents ~500–600 Low Pharmaceutical agents

Key Research Findings

  • Electronic Effects : The iodine atom in this compound enhances electrophilic substitution reactivity compared to selenium or hydrogen substituents .
  • Biological Relevance : Pyridine-linked pyrazoles show superior planarity for protein binding compared to piperidine analogues, but piperidine derivatives exhibit better solubility .
  • Synthetic Utility: Fused pyrazolo-pyrimidines () are more challenging to synthesize than mono-cyclic systems but offer higher target specificity .

Preparation Methods

Synthesis via Selective Iodination of Pyrazole Precursors

One common approach involves the selective iodination of pyrazole-3-carbaldehyde derivatives, followed by coupling with pyridine.

  • Step 1: Preparation of Pyrazole-3-carbaldehydes
    Substituted pyrazole carboxylates are first synthesized, often as regioisomeric mixtures of 3- and 5-substituted pyrazoles. These esters are reduced to the corresponding alcohols using lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF) at 0 °C to room temperature. The alcohols are then oxidized to aldehydes using pyridinium chlorochromate (PCC) in dichloromethane at room temperature for approximately 8 hours, yielding substituted 3-pyrazolecarbaldehydes in 55-57% yield and 5-pyrazolecarbaldehydes in 75-80% yield.

  • Step 2: Iodination of Pyrazole Aldehydes
    The pyrazole-3-carbaldehydes are subjected to electrophilic iodination using iodine monochloride (ICl) in chloroform with potassium carbonate (K2CO3) at 0 °C to room temperature. The reaction typically proceeds over 10 hours, yielding 4-iodopyrazole derivatives after work-up and extraction.

  • Step 3: Coupling with Pyridine
    The iodinated pyrazole intermediates can then be coupled with pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions or other coupling methodologies to form the target this compound.

Suzuki-Miyaura Cross-Coupling Method

This method involves the coupling of a halogenated pyridine with a pyrazole boronic acid or boronic ester.

  • General Procedure A: Alkylation of 4-Pyrazoleboronic Acid Pinacol Ester
    The halide (1.25 equivalents), potassium carbonate (K2CO3, 2 equivalents), and 4-pyrazoleboronic acid pinacol ester (1 equivalent) are stirred in dimethylformamide (DMF) at 60 °C until the reaction reaches completion or stagnates, monitored by thin-layer chromatography (TLC). The mixture is then extracted with ethyl acetate (EtOAc), washed with water and brine, dried over sodium sulfate, filtered, and concentrated.

  • General Procedure B: Suzuki Reaction Conditions
    Aryl halide (1 equivalent), cesium carbonate (Cs2CO3, 1.5 equivalents), and boronic acid or pinacol ester (1.5 equivalents) are combined in dry DMF or dimethoxyethane (DME), flushed with nitrogen. Palladium catalyst PdCl2(PPh3)2 (0.1 equivalents) is added, and the mixture is stirred at 85–100 °C until full conversion is confirmed by liquid chromatography-mass spectrometry (LC-MS). The reaction mixture is then worked up by extraction and purification.

This method is efficient for forming the C–C bond between the pyrazole and pyridine rings, allowing for the preparation of this compound derivatives with good yields and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Selective Iodination + Coupling ICl iodination of pyrazole aldehyde; PCC oxidation; Suzuki coupling with pyridine halide 55-80 (iodination & oxidation steps), 70-90 (coupling) High regioselectivity; well-established Multi-step; requires careful control of regioisomers
Suzuki-Miyaura Cross-Coupling PdCl2(PPh3)2 catalyst; Cs2CO3 base; DMF/DME solvent; 85-100 °C 70-95 Efficient C–C bond formation; scalable Requires expensive Pd catalyst; sensitive to moisture
Oxidative Cyclization (IBD) Iodobenzene diacetate in DCM, room temperature 82-90 Mild conditions; high yields Limited to hydrazone precursors; less direct for iodinated pyrazoles

Detailed Research Findings and Notes

  • The selective iodination of pyrazole rings is generally achieved by electrophilic iodination agents such as iodine monochloride (ICl), which preferentially substitute at the 4-position of 1H-pyrazole-3-carbaldehydes, as confirmed by spectroscopic data and chromatographic separation.

  • The Suzuki coupling reaction is widely used for assembling the pyrazole-pyridine bond, utilizing pyrazole boronic acid pinacol esters and halogenated pyridines or vice versa. Reaction monitoring by TLC and LC-MS ensures complete conversion, and purification by standard extraction and drying techniques yields high-purity products.

  • Oxidative cyclization methods using hypervalent iodine compounds such as iodobenzene diacetate offer an alternative synthetic route to pyrazole-pyridine fused systems, highlighting the versatility of iodine reagents in heterocyclic synthesis.

  • Reaction conditions such as temperature, solvent choice, and base equivalents are critical for optimizing yields and minimizing side reactions or regioisomer formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-iodo-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation of pyridine-2-ylhydrazine with 4-iodo-1H-pyrazole-3-carbaldehyde derivatives. For example, oxidative cyclization using iodobenzene diacetate (IBD) in dichloromethane under mild conditions (room temperature, overnight stirring) achieves yields up to 90% . Optimization includes adjusting equivalents of IBD (1.1–1.5 eq.), solvent polarity, and reaction time. Purity is enhanced via recrystallization from ethanol.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution diffraction patterns and integration with software like SHELXPRO for macromolecular interfaces .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity and substitution patterns. For example, pyrazole C-H protons appear as singlets (~δ 7.5–8.5 ppm), while pyridine protons split into doublets .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C8H6IN3\text{C}_8\text{H}_6\text{IN}_3: 287.96 g/mol).

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine substituent enables Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to introduce aryl/heteroaryl groups. Optimize using Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 base, and DMF/H2_2O (3:1) at 80°C. Monitor via TLC and purify by column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the M06/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For regioselectivity in cross-coupling, analyze transition-state energies using Gaussian 15. Compare with experimental 1H^1H-NMR shifts to validate computational models .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : For twinned crystals or low-resolution data, use SHELXD for phase problem solutions and SHELXE for density modification. Refinement with SHELXL includes TWIN/BASF commands. Validate using R-factors (<5% for high-quality data) and check for missed symmetry via PLATON .

Q. How can the antimicrobial activity of this compound derivatives be systematically evaluated?

  • Methodological Answer : Synthesize analogs via IBD-mediated cyclization and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.